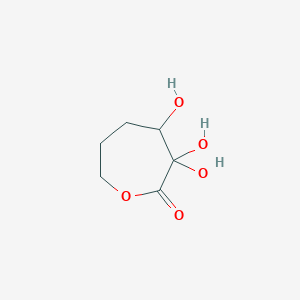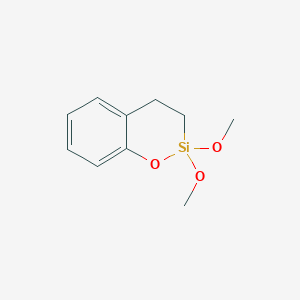
2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline is an organosilicon compound with the molecular formula C10H14O3Si It is a heterocyclic compound containing silicon, oxygen, and carbon atoms arranged in a benzoxasiline ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline typically involves the reaction of a silicon-containing precursor with a suitable aromatic compound. One common method is the reaction of dimethoxydimethylsilane with a substituted benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the benzoxasiline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the desired product.
化学反应分析
Types of Reactions
2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of silicon dioxide or silanol derivatives.
Reduction: Formation of silane or silyl ether derivatives.
Substitution: Formation of halogenated or alkylated benzoxasiline derivatives.
科学研究应用
2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of 2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline involves its interaction with molecular targets through its functional groups. The methoxy groups and the silicon atom play a crucial role in its reactivity and binding affinity. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: A similar compound with a different ring structure and substitution pattern.
2,2-Dimethoxypropane: Another organosilicon compound with different functional groups and reactivity.
Uniqueness
2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline is unique due to its specific ring structure and the presence of both methoxy and silicon functional groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
130915-42-3 |
|---|---|
分子式 |
C10H14O3Si |
分子量 |
210.30 g/mol |
IUPAC 名称 |
2,2-dimethoxy-3,4-dihydro-1,2-benzoxasiline |
InChI |
InChI=1S/C10H14O3Si/c1-11-14(12-2)8-7-9-5-3-4-6-10(9)13-14/h3-6H,7-8H2,1-2H3 |
InChI 键 |
OKNCQPSOHGWVDY-UHFFFAOYSA-N |
规范 SMILES |
CO[Si]1(CCC2=CC=CC=C2O1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



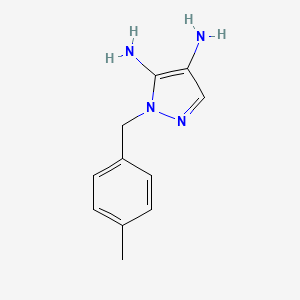
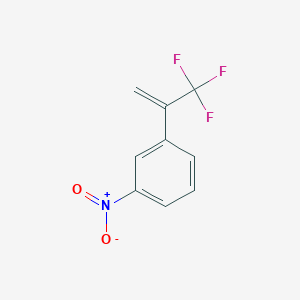



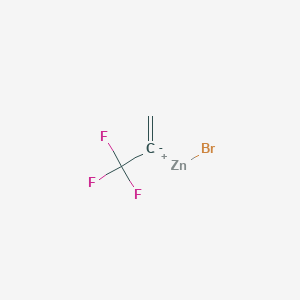
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)


![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)

![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
